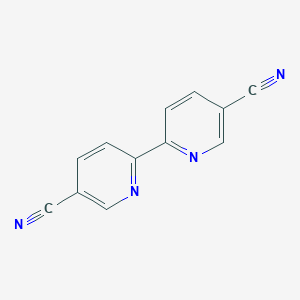

![molecular formula C15H22N2O2 B182182 Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate CAS No. 118454-24-3](/img/structure/B182182.png)

Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate

Vue d'ensemble

Description

Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate, also referred to as tert-butyl-azepine-3-carboxylate, is an organic compound commonly used in laboratory experiments and scientific research. It is a derivative of the benzodiazepine family of compounds and is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA). Tert-butyl-azepine-3-carboxylate has a wide range of applications, including drug synthesis, enzyme inhibition, and receptor binding.

Mécanisme D'action

Tert-butyl-azepine-3-carboxylate has a number of mechanisms of action. It binds to the Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate receptor, which is involved in the regulation of neuronal excitability. It also binds to the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine. Additionally, it binds to other receptors, such as the serotonin receptor and the dopamine receptor, which are involved in the regulation of mood and behavior.

Biochemical and Physiological Effects

Tert-butyl-azepine-3-carboxylate has a number of biochemical and physiological effects. It increases the amount of Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate in the brain, which helps to reduce anxiety and promote relaxation. It also increases the amount of acetylcholine in the brain, which helps to improve memory and cognitive performance. Additionally, it has been shown to reduce inflammation, improve sleep quality, and reduce pain.

Avantages Et Limitations Des Expériences En Laboratoire

The use of tert-butyl-azepine-3-carboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, it has a wide range of applications and can be used to study a variety of biological processes. The main limitation of using tert-butyl-azepine-3-carboxylate in laboratory experiments is that it can be toxic at high concentrations.

Orientations Futures

There are a number of potential future directions for the use of tert-butyl-azepine-3-carboxylate. It could be used to study the effects of drugs on the brain and nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, it could be used to study the effects of drugs on inflammation, sleep quality, and pain. It could also be used to study the effects of drugs on mood and behavior. Finally, it could be used to study the structure and function of the Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate receptor, and to study the effects of drugs on the Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate receptor.

Applications De Recherche Scientifique

Tert-butyl-azepine-3-carboxylate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine neurotransmitter. It has also been used to study the structure and function of the Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate receptor, and to study the effects of different drugs on the Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate receptor. Additionally, it has been used to study the effects of drugs on the central nervous system, and to study the effects of drugs on the cardiovascular system.

Propriétés

IUPAC Name |

tert-butyl 7-amino-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-6-11-4-5-13(16)10-12(11)7-9-17/h4-5,10H,6-9,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIRXSPRJRSPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464819 | |

| Record name | tert-Butyl 7-amino-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate | |

CAS RN |

118454-24-3 | |

| Record name | tert-Butyl 7-amino-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

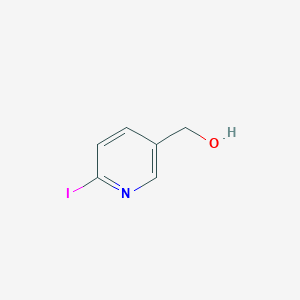

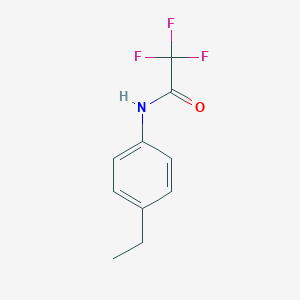

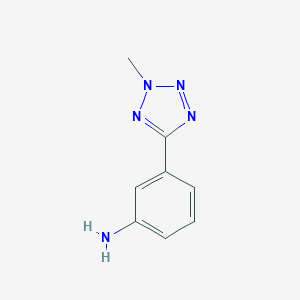

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)